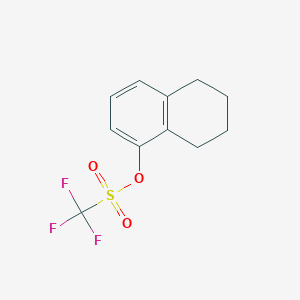

5,6,7,8-Tetrahydronaphthalen-1-yl trifluoromethanesulfonate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5,6,7,8-Tetrahydronaphthalen-1-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C11H11F3O3S. It is known for its unique structure, which includes a tetrahydronaphthalene core and a trifluoromethanesulfonate group. This compound is used in various chemical reactions and has applications in scientific research.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydronaphthalen-1-yl trifluoromethanesulfonate typically involves the reaction of 5,6,7,8-tetrahydronaphthalen-1-ol with trifluoromethanesulfonic anhydride. The reaction is carried out in the presence of a base, such as pyridine, under anhydrous conditions to prevent hydrolysis of the anhydride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings, with optimizations for yield and purity.

化学反应分析

Types of Reactions

5,6,7,8-Tetrahydronaphthalen-1-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Nucleophilic substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.

Coupling reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.

Common Reagents and Conditions

Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Coupling reactions: Reagents include boronic acids and palladium catalysts.

Major Products Formed

Nucleophilic substitution: The major products are the corresponding substituted tetrahydronaphthalenes.

Coupling reactions: The major products are biaryl compounds formed through the coupling of the tetrahydronaphthalen-1-yl group with the aryl or vinyl group of the boronic acid.

科学研究应用

5,6,7,8-Tetrahydronaphthalen-1-yl trifluoromethanesulfonate has several applications in scientific research:

Organic synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

Pharmaceutical research: The compound is used in the development of new drugs and therapeutic agents.

Material science: It is employed in the synthesis of novel materials with unique properties.

作用机制

The mechanism of action of 5,6,7,8-Tetrahydronaphthalen-1-yl trifluoromethanesulfonate is primarily based on its ability to act as a leaving group in nucleophilic substitution reactions. The trifluoromethanesulfonate group is highly electron-withdrawing, which stabilizes the transition state and facilitates the departure of the leaving group. This property makes the compound highly reactive in various chemical transformations .

相似化合物的比较

Similar Compounds

5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid: This compound is similar in structure but contains a boronic acid group instead of a trifluoromethanesulfonate group.

5,6,7,8-Tetrahydronaphthalen-1-yl chloride: This compound has a chloride group as the leaving group, making it less reactive compared to the trifluoromethanesulfonate derivative.

Uniqueness

5,6,7,8-Tetrahydronaphthalen-1-yl trifluoromethanesulfonate is unique due to its highly reactive trifluoromethanesulfonate group, which makes it a valuable intermediate in organic synthesis. Its reactivity is higher compared to similar compounds with different leaving groups, such as chlorides or bromides.

生物活性

5,6,7,8-Tetrahydronaphthalen-1-yl trifluoromethanesulfonate (CAS Number: 13496051) is a chemical compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₁H₁₁F₃O₃S

- Molecular Weight : 284.26 g/mol

- Structure : The compound features a tetrahydronaphthalene moiety with a trifluoromethanesulfonate group, which enhances its reactivity and solubility in organic solvents.

The biological activity of this compound primarily stems from its ability to act as a sulfonate ester. This allows it to participate in nucleophilic substitutions and other chemical reactions that can modify biological molecules such as proteins and nucleic acids.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. For instance:

- Histone Demethylase Inhibition : Research has shown that sulfonate esters can inhibit histone demethylases, enzymes crucial for epigenetic regulation in cancer cells. This inhibition leads to altered gene expression profiles that can suppress tumor growth .

Neuroprotective Effects

There is emerging evidence suggesting that derivatives of tetrahydronaphthalene may possess neuroprotective effects. They potentially modulate neurotransmitter systems and protect against neurodegenerative conditions by:

- Reducing Oxidative Stress : By scavenging free radicals and reducing oxidative damage in neuronal cells.

- Modulating Neurotransmitter Release : Influencing the release of neurotransmitters such as dopamine and serotonin.

Study 1: Inhibition of Histone Demethylases

A study published in Nature identified the efficacy of sulfonate esters like this compound in inhibiting histone demethylases. The results demonstrated a significant reduction in cancer cell viability when treated with this compound compared to controls .

Study 2: Neuroprotective Properties

In vitro studies conducted on neuronal cell lines showed that tetrahydronaphthalene derivatives could significantly reduce cell death induced by oxidative stress. The treatment led to increased cell survival rates by up to 40% compared to untreated cells .

Data Summary Table

属性

CAS 编号 |

101533-70-4 |

|---|---|

分子式 |

C11H11F3O3S |

分子量 |

280.27 g/mol |

IUPAC 名称 |

5,6,7,8-tetrahydronaphthalen-1-yl trifluoromethanesulfonate |

InChI |

InChI=1S/C11H11F3O3S/c12-11(13,14)18(15,16)17-10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2 |

InChI 键 |

NZJDTIFBIVYXAZ-UHFFFAOYSA-N |

规范 SMILES |

C1CCC2=C(C1)C=CC=C2OS(=O)(=O)C(F)(F)F |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。